Benzotriazole

Catalog No.
S583528
CAS No.
95-14-7
M.F
C6H5N3
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzotriazole

CAS Number

95-14-7

Product Name

Benzotriazole

IUPAC Name

2H-benzotriazole

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H,(H,7,8,9)

InChI Key

QRUDEWIWKLJBPS-UHFFFAOYSA-N

SMILES

C1=CC2=NNN=C2C=C1

Solubility

1 to 5 mg/mL at 74.7° F (NTP, 1992)
0.17 M
In water, 1.98X10+4 mg/L at 25 °C
In water, 1-5 g/L at 23.7 °C
Slightly soluble in water
Soluble in alcohol, benzene, toluene, chloroform and N,N-dimethylformamide
Soluble in ethanol, benzene, chloroform, toluene, DMF
Solubility in water, g/100ml: 2 (moderate)

Synonyms

1,2,3-1H-Benzotriazole; 1,2,3-Triaza-1H-indene; 1,2-Aminoazophenylene; 1H-1,2,3-Benzotriazole; 2,3-Diazaindole; Azimidobenzene; Aziminobenzene; BLS 1326; Benzisotriazole; NSC 3058; Rusmin R; Seetec BT;

Canonical SMILES

C1=CC2=NNN=C2C=C1

Medicinal Chemistry

Benzotriazole, particularly its derivatives, has been extensively studied for its promising pharmacological activities. Research suggests potential in areas such as:

  • Antibacterial and antifungal properties: Studies have explored the effectiveness of benzotriazole derivatives against various bacterial and fungal strains, paving the way for potential drug development [].
  • Antiviral activity: Research is ongoing to investigate the antiviral potential of benzotriazole derivatives against various viruses, including HIV and influenza [].
  • Anti-inflammatory and analgesic properties: Studies suggest that certain benzotriazole derivatives exhibit anti-inflammatory and analgesic effects, making them potential candidates for pain management and treatment of inflammatory diseases [].
  • Other potential applications: Research is exploring the use of benzotriazole derivatives in various other areas, including cancer treatment, neurodegenerative diseases, and hypertension [].

Material Science

Benzotriazole's unique properties also hold promise in material science research. Some potential applications include:

  • Corrosion inhibitors: Benzotriazole derivatives are effective corrosion inhibitors for various metals, protecting them from degradation [].
  • Ultraviolet light stabilizers: Benzotriazole derivatives are widely used in plastics and coatings to prevent degradation caused by ultraviolet light exposure [].
  • Antifogging agents: Benzotriazole derivatives exhibit antifogging properties, making them valuable in various applications, such as lenses and mirrors [].

Ongoing research continues to explore new applications for benzotriazole in material science, with the potential to improve the durability and performance of various materials.

Environmental Sciences

While benzotriazole offers various benefits, its environmental impact is also a subject of research. Studies are investigating:

  • Environmental persistence and degradation: Benzotriazole exhibits high persistence in the environment, raising concerns about its potential impact on ecosystems []. Research is ongoing to develop effective methods for its degradation.
  • Ecological effects: The potential effects of benzotriazole on different ecological components, such as aquatic organisms, are being studied to assess its environmental risks.

Benzotriazole is a heterocyclic compound characterized by its unique structure, which consists of a fused benzene and triazole ring. Its chemical formula is C6H5N3C_6H_5N_3, and it appears as a white to light tan solid. The compound exhibits tautomerism, with two predominant forms, contributing to its chemical versatility. Benzotriazole is known for its role as a corrosion inhibitor, particularly for copper and its alloys, and has applications in various fields such as photography, pharmaceuticals, and organic synthesis .

The mechanism of action of benzotriazole primarily focuses on its role as a corrosion inhibitor. BTA adsorbs onto the copper surface, forming a coordination complex with copper ions. This complex layer acts as a barrier, hindering the diffusion of corrosive agents towards the metal surface [].

Benzotriazole is considered to have moderate toxicity. While not acutely toxic, prolonged exposure can cause skin irritation and other health effects []. It is also slightly flammable and should be handled with care [].

  • Reactions with Aldehydes: It reacts with aliphatic and aromatic aldehydes in the presence of ethanol to form benzotriazole-based N,O-acetals. This reaction can be represented as:
    ArCHO+Benzotriazole+EthanolArCH OEt Benzotriazole +H2O\text{ArCHO}+\text{Benzotriazole}+\text{Ethanol}\rightarrow \text{ArCH OEt Benzotriazole }+\text{H}_2\text{O}
    These acetals can undergo further transformations, making them valuable intermediates in organic synthesis .
  • Formation of Aminals: Benzotriazole readily reacts with aliphatic primary amines and formaldehyde to yield various products depending on the molar ratios used. This includes cyclic aminals like imidazolidine derivatives .
  • Electrophilic Substitution: The compound can undergo electrophilic substitution reactions at the nitrogen atoms and the benzene ring, particularly at the N1 and N2 positions .

Benzotriazole exhibits diverse biological activities. It serves as a scaffold in drug design due to its ability to modulate biological properties. For instance, derivatives of benzotriazole have shown antimicrobial activity against various bacteria, including Escherichia coli and Bacillus subtilis. The compound's structure allows for the development of new pharmacologically active compounds, enhancing its significance in medicinal chemistry .

Synthesis of benzotriazole typically involves the diazotization of o-phenylenediamine using sodium nitrite and acetic acid. This reaction is often optimized by conducting it at low temperatures (5–10 °C) and using ultrasonic irradiation to improve yield and purity . Other synthesis methods include:

  • Reactions with Thionyl Chloride: Benzotriazole can react with aliphatic aldehydes and thionyl chloride to produce various chlorinated derivatives .
  • Acylation Reactions: The acylbenzotriazole methodology allows for straightforward acylation reactions, making it a useful synthetic auxiliary .

Benzotriazole has numerous applications across different industries:

  • Corrosion Inhibition: It is widely used as a corrosion inhibitor for copper and its alloys, forming a protective layer that prevents corrosion in various environments .
  • Photography: The compound acts as an anti-fogging agent in photographic emulsions.
  • Organic Synthesis: It serves as a versatile reagent in organic chemistry, facilitating various reactions including acylation and alkylation .
  • Pharmaceuticals: Benzotriazole derivatives are being explored for their potential as new antimicrobial agents and other therapeutic compounds .

Research has shown that benzotriazole can interact with various biological systems. For example, studies indicate that it can modulate the activity of other heterocycles, enhancing their pharmacological effects. Its ability to form stable coordination complexes also highlights its role in catalysis and material science applications .

Several compounds share structural similarities with benzotriazole, each exhibiting unique properties:

CompoundStructure TypeUnique Features
BenzimidazoleFused aromatic ringsKnown for antifungal properties
TriazoleFive-membered ringExhibits distinct reactivity patterns
ImidazoleFive-membered ringImportant in biological systems (e.g., histidine)
ThiazoleFive-membered ringContains sulfur; used in pharmaceuticals

Benzotriazole stands out due to its specific applications in corrosion inhibition and its role as an effective ligand in catalysis, which differentiates it from other similar compounds .

Physical Description

1,2,3-benzotriazole appears as white to light tan crystals or white powder. No odor. (NTP, 1992)
DryPowder; OtherSolid; OtherSolid, Liquid
WHITE-TO-BROWN CRYSTALLINE POWDER.

Color/Form

Needles from chloroform or benzene
White to light tan, crystalline powde

XLogP3

1

Boiling Point

399 °F at 15 mm Hg (NTP, 1992)
350.0 °C
BP: 204 °C at 15 mm Hg
at 2 kPa: 204 °C

Flash Point

170 °C (338 °F) - closed cup
190-195 °C o.c.

Vapor Density

4.1 (Air = 1)

Density

1.36 g/cu cm at 20 °C
1.36 g/cm³

LogP

1.44 (LogP)
log Kow= 1.44

Odor

No odo

Melting Point

208 to 212 °F (NTP, 1992)
100.0 °C
100 °C
98.5 °C

UNII

86110UXM5Y

GHS Hazard Statements

Aggregated GHS information provided by 1714 companies from 38 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 1714 companies. For more detailed information, please visit ECHA C&L website;
Of the 37 notification(s) provided by 1681 of 1714 companies with hazard statement code(s):;
H302 (98.63%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (83.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (42.06%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (12.2%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (43.31%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 1,2,3-Benzotriazole is a white to light tan, crystalline powder with no odor. It is slightly soluble in water. USE: 1,2,3-Benzotriazole is used as an anticorrosive in metalworking, water-cooling systems and dry-cleaning equipment. It is used as a tarnish remover and a protective coating in the construction industry. It is an ingredient in auto and home use products. 1,2,3-Benzotriazole is a component of some aircraft de-icing fluids. EXPOSURE: Workers that produce or use 1,2,3-benzotriazole may breathe in dust or have direct skin contact. The general population may be exposed by dermal contact with products in which it is used. If 1,2,3-benzotriazole is released to the environment, it will be in or on particles that eventually fall to the ground. It will be broken down in air by reaction with hydroxyl radicals and by sunlight. It will not volatilize into air from soil and water surfaces. It is expected to have very high to moderately mobility in soil. It is not expected to be broken down by microorganisms, and is not expected to build up in fish. RISK: Workers developed dermatitis from skin exposure of oil containing 1,2,3-benzotriazole. Data on the potential for 1,2,3-benzotriazole to produce other toxic effects in humans were not available. Data on the potential for 1,2,3-benzotriazole to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for 1,2,3-benzotriazole to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

2.5X10-5 mm Hg at 25 °C (est)
Vapor pressure, Pa at 20 °C: 5

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

95-14-7
273-02-9

Wikipedia

Benzotriazole

Use Classification

Cosmetics -> Antimicrobial
Corrosion inhibitors

Methods of Manufacturing

... obtained by the reaction of o-phenylenediamine with nitrous acid in dilute sulfuric acid.
Prepared by the action of nitrous acid on o-phenylenediamine.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Fabricated metal product manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Petroleum lubricating oil and grease manufacturing
Photographic film paper, plate, and chemical manufacturing
Primary metal manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
resale of chemicals
1H-Benzotriazole: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

An analytical method has been developed that allows the simultaneous determination of five benzotriazole (BTRs), four benzothiazole (BTs) and five benzenesulfonamide (BSAs) derivates. The method is based on tandem solid-phase extraction (SPE) with Oasis HLB followed by a clean-up step with Florisil. The chromatographic analysis was performed in less than 15 min and detection was carried out with a triple quadrupole mass analyzer operating in multiple reaction monitoring (MRM) mode. A comparison was performed between Oasis HLB and Oasis MAX sorbents for the solid-phase extraction, with Oasis HLB being the sorbent that gave the highest recoveries, ranging between 75% and 106%, depending on the compound and the matrix analyzed. The proposed clean-up with Florisil sorbent reduced the matrix effect to below 20%. The repeatability (%RSD, 50-3000 ng/L, n=3) of the method was less than 15% for all of the compounds in all of the matrices. The limits of detection (LODs) achieved ranged from 1 ng/L for BTR in river water up to 100ng/L for BT in influent sewage. All of the compounds were determined in environmental waters such as river water and sewage. The highest concentrations determined corresponded to influent sewage samples in which the sum of concentrations for all compounds were between 4.6 ug/L and 8.0 ug/L. These concentrations were slightly reduced in secondary effluent and tertiary effluent sewage. Moreover, samples from tertiary effluent sewage based on ultra-filtration membrane treatments were also analyzed and preliminary results seem to indicate that these treatments may be most effective for removing BTR, BT and BSA derivates.
A new method using gas chromatography-tandem mass spectrometry (GC-MS/MS) was developed for the determination of four benzotriazoles, i.e. benzotriazole (BT), 5-methylbenzotriazole (5-TTri), 5-chlorobenzotriazole (CBT), 5,6-dimethylbenzotriazole (XTri), and six UV filters, i.e. benzophenone-3 (BP-3), 3-(4-methylbenzylidene)camphor (4-MBC), octyl 4-methoxycinnamate (OMC), 2-(3-t-butyl-2-hydroxy-5-methylphenyl)-5-chloro benzotriazole (UV-326), 2-(2'-hydroxy-5'-octylphenyl)-benzotriazole (UV-329), and octocrylene (OC) in ground water, effluent and biosolid samples. Solid phase extraction (SPE) and pressurized liquid extraction (PLE) were applied as the preconcentration method for water samples (ground water and effluent) and biosolid samples, respectively. The optimized method allowed us to quantify all target compounds with the method detection limits ranging from 0.29 to 11.02 ng/L, 0.5 to 14.1 ng/L and 0.33 to 8.23 ng/g in tap water, effluent and biosolid samples, respectively. The recoveries of the target analytes in tap water, effluent and biosolid samples were 70-150%, 82-127% and 81-133%, respectively. The developed analytical method was applied in the determination of these target compounds in ground water, effluent and biosolid samples collected from Bolivar sewage treatment plants in South Australia. In effluent samples, the target compounds BT, 5-TTri, CBT, XTri and BP-3 tested were detected with the maximum concentration up to 2.2 ug/L for BT. In biosolid samples, eight out of ten compounds tested were found to be present at the concentrations ranging between 18.7 ng/g (5-TTri) and 250 ng/g (4-MBC).
A Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) extraction method followed by liquid chromatography-(Orbitrap) high resolution mass spectrometry was developed for the simultaneous determination of five benzotriazole, four benzothiazole and five benzenesulfonamide derivates in sewage sludge. While the method was being developed, several buffers and dispersive solid-phase extraction clean-up (dSPE) sorbents were tested. Citrate buffer and Z-sep+ (zirconium-based sorbent) were the most effective extraction buffer and dSPE clean-up material. The absolute recoveries were higher than 80% for all compounds (100 ng/g (d.w.)) and the matrix effect was less than -20% for most compounds. The limits of detection were between 0.5 and 10ng/g (d.w.) and the limits of quantification (LOQ) were between 1 and 25 ng/g (d.w.). Repeatability and reproducibility were lower than 15% (%RSD, n=5). Several sludge samples from five sewage treatment plants in Catalonia were analyzed and the most abundant compounds were 2-hydroxybenzothiazole (Concurrent acetylation-dispersive liquid-liquid microextraction (DLLME) combined with gas chromatography-mass spectrometry (GC-MS) has been proposed for the sensitive determination of five polar benzotriazolic compounds (1H-benzotriazole, BTri; 4 and 5-methyl-1H-benzotriazole, 4-TTri and 5-TTri; 5,6-dimethyl-1H-benzotriazole, XTri; and 5-chloro-1H-benzotriazole, 5-ClBTri) in water samples. Under optimized conditions, samples (10 mL volume) were combined with 1 mL of Na2HPO4 (8%, w/v) and mixed with the ternary acetylation-microextraction mixture, consisting of 100 uL of acetic anhydride, 1.5 mL of acetonitrile and 60 uL of toluene. Thus, analytes were simultaneously acetylated and transferred to the dispersed droplets of toluene. The proposed methodology achieved limits of quantification (LOQs) between 0.007 ng/mL and 0.080 ng/mL, enrichment factors between 93 and 172 times, good reproducibility, with relative standard deviations lower than 10%, and linearity with determination coefficients above 0.9991 for all compounds in the range between LOQs and 20 ng/mL. Pseudo-external calibration, with fortified ultrapure water samples submitted to the acetylation-DLLME procedure, proved to be adequate for the accurate quantification of complex aqueous matrices such as surface or wastewater, providing recoveries comprised between 86% and 112%. BTri, 4-TTri and 5-TTri were measured in environmental samples up to a concentration of 1.9 ng/mL for BTri in raw wastewater.
For more Analytic Laboratory Methods (Complete) data for 1,2,3-Benzotriazole (8 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

Benzotriazole (BTR), an emerging class of environmental pollutant, is widely used in industrial applications and household dishwashing agents. Despite the reported toxicity of BTR to aquatic organisms, little is known about its effects on terrestrial invertebrates. Copper (Cu) accumulates in agricultural soils receiving urban waste products, fertilizers, fungicides, and urban sewage. In this study, two different types of bioassays (acute toxicity test and behavioral toxicity test) were performed to evaluate the toxicity of Cu and BTR, both singly and together, on the earthworm (Eisenia fetida) in artificial soil. The results of avoidance behavior tests showed that the EC50 (48 hr) values for Cu and BTR were 1.47 and 0.46 mmol/kg, respectively. The results of the acute toxicity tests showed that the LC50 (7 d) and LC50 (14 d) of Cu in earthworms were 9.19 and 5.28 mmol/kg, respectively, and the LC50 (7 d) and LC50 (14 d) of BTR were 2.43 and 1.76 mmol/kg, respectively. Toxicity analysis demonstrated that the binary BTR and Cu mixture had predominantly antagonistic effects on the avoidance behavior and survival of earthworms. The Cu2+ activities and mortality of earthworms decreased significantly with increasing concentrations of BTR, while the solid-liquid distribution coefficient of Cu increased. These results indicated that the presence of BTR can reduce the toxicity as well as the bioavailability of Cu in soil with both BTR and Cu.
As an emerging contaminant, 1-H-benzotriazole (1H-BTR) has been detected in the engineered and natural aquatic environments, which usually coexists with heavy metals and causes combined pollution. In the present study, wild-type and transgenic zebrafish Danio rerio were used to explore the acute toxicity as well as the single and joint hepatotoxicity of cadmium (Cd) and 1H-BTR. Although the acute toxicity of 1H-BTR to zebrafish was low, increased expression of liver-specific fatty acid binding protein was observed in transgenic zebrafish when the embryos were exposed to 5.0 uM of 1H-BTR for 30 days. Besides, co-exposure to 1H-BTR not only reduced the acute toxic effects induced by Cd, but also alleviated the Cd-induced liver atrophy in transgenic fish. Correspondingly, effects of combined exposure to 1H-BTR on the Cd-induced expressions of several signal pathway-related genes and superoxide dismutase and glutathione-s-transferase proteins were studied. Based on the determination of Cd bioaccumulation in fish and the complexing stability constant (beta) of Cd-BTR complex in solution, the detoxification mechanism of co-existing 1H-BTR on Cd to the zebrafish was discussed.

Dates

Modify: 2023-08-15

Carbon, hydrogen and nitrogen stable isotope fractionation allow characterizing the reaction mechanisms of 1H-benzotriazole aqueous phototransformation

Langping Wu, Shamsunnahar Suchana, Robert Flick, Steffen Kümmel, Hans Richnow, Elodie Passeport
PMID: 34391022   DOI: 10.1016/j.watres.2021.117519

Abstract

1H-benzotriazole is part of a larger family of benzotriazoles, which are widely used as lubricants, polymer stabilizers, corrosion inhibitors, and anti-icing fluid components. It is frequently detected in urban runoff, wastewater, and receiving aquatic environments. 1H-benzotriazole is typically resistant to biodegradation and hydrolysis, but can be transformed via direct photolysis and photoinduced mechanisms. In this study, the phototransformation mechanisms of 1H-benzotriazole were characterized using multi-element compound-specific isotope analysis (CSIA). The kinetics, transformation products, and isotope fractionation results altogether revealed that 1H-benzotriazole direct photolysis and indirect photolysis induced by OH radicals involved two alternative pathways. In indirect photolysis, aromatic hydroxylation dominated and was associated with small carbon (ε
= -0.65 ± 0.03‰), moderate hydrogen (ε
= -21.6‰), and negligible nitrogen isotope enrichment factors and led to hydroxylated forms of benzotriazole. In direct photolysis of 1H-benzotriazole, significant nitrogen (ε
= -8.4 ± 0.4 to -4.2 ± 0.3‰) and carbon (ε
= -4.3 ± 0.2 to -1.64 ± 0.04‰) isotope enrichment factors indicated an initial N-N bond cleavage followed by nitrogen elimination with a C-N bond cleavage. The results of this study highlight the potential for multi-element CSIA application to track 1H-benzotriazole degradation in aquatic environments.


Determination of benzotriazole and benzothiazole derivatives in human urine by eco-friendly deep eutectic solvent-based ultrasound-assisted liquid-liquid microextraction followed by ultrahigh performance liquid chromatography quadrupole-time-of-flight mass spectrometry

Yen-Jou Li, Wang-Hsien Ding
PMID: 34261225   DOI: 10.1016/j.envpol.2021.117530

Abstract

Benzotriazole (BTRs) and benzothiazole (BTHs) derivatives have been classified as high production volume pollutants of emerging concern. The present work describes a rapid and simple process using an eco-friendly deep eutectic solvent (DES) based-ultrasound-assisted liquid-liquid microextraction (DES-UALLME) technique to effectively extract five BTRs and four BTHs in human urine samples, and then applying ultrahigh-performance liquid chromatography and electrospray ionization (+)-quadrupole time-of-flight mass spectrometry (UHPLC-ESI(+)-QTOF-MS) for their detection and quantification. DESs are a group of novel "green" solvents, and their applications in sample pretreatment are appropriate for the requirements for green chemistry, environmental protection and sustainable development. Furthermore, to overcome the challenges related to different experimental conditions, multivariate experimental design approaches conducted by means of a multilevel categorical design and a Box-Behnken Design were applied to screen and optimize parameters that have significant influences on the extraction efficiency of DES-UALLME. After optimization, the method was validated and shown to possess low limits of quantitation (LOQs; 0.4 - 9 ng mL
), high precision (3-12%), and high accuracy (mean spiked recoveries; 80-101%). The developed method was then successfully applied for the analysis of BTRs and BTHs in human urine samples. Interestingly, 5,6-dimethyl-1H-benzotriazole (XTR) was detected in almost all of the urine samples, which correlates with its high production and widely applications in industry processes and consumer products in Taiwan. These target analytes could potentially be used as biomarkers to assess exposure of BTRs and BTHs in biomonitoring programs and studies.


A comprehensive assessment of a new series of 5',6'-difluorobenzotriazole-acrylonitrile derivatives as microtubule targeting agents (MTAs)

Federico Riu, Luca Sanna, Roberta Ibba, Sandra Piras, Valentina Bordoni, M Andrea Scorciapino, Michele Lai, Simona Sestito, Luigi Bagella, Antonio Carta
PMID: 34139625   DOI: 10.1016/j.ejmech.2021.113590

Abstract

Microtubules (MTs) are the principal target for drugs acting against mitosis. These compounds, called microtubule targeting agents (MTAs), cause a mitotic arrest during G2/M phase, subsequently inducing cell apoptosis. MTAs could be classified in two groups: microtubule stabilising agents (MSAs) and microtubule destabilising agents (MDAs). In this paper we present a new series of (E) (Z)-2-(5,6-difluoro-(1H)2H-benzo[d] [1,2,3]triazol-1(2)-yl)-3-(R)acrylonitrile (9a-j, 10e, 11a,b) and (E)-2-(1H-benzo[d] [1,2,3]triazol-1-yl)-3-(R)acrylonitrile derivatives (13d,j), which were recognised to act as MTAs agents. They were rationally designed, synthesised, characterised and subjected to different biological assessments. Computational docking was carried out in order to investigate the potential binding to the colchicine-binding site on tubulin. From this first prediction, the di-fluoro substitution seemed to be beneficial for the binding affinity with tubulin. The new fluorine derivatives, here presented, showed an improved antiproliferative activity when compared to the previously reported compounds. The biological evaluation included a preliminary antiproliferative screening on NCI60 cancer cells panel (1-10 μM). Compound 9a was selected as lead compound of the new series of derivatives. The in vitro XTT assay, flow cytometry analysis and immunostaining performed on HeLa cells treated with 9a showed a considerable antiproliferative effect, (IC50 = 3.2 μM), an increased number of cells in G2/M-phase, followed by an enhancement in cell division defects. Moreover, β-tubulin staining confirmed 9a as a MDA triggering tubulin disassembly, whereas colchicine-9a competition assay suggested that compound 9a compete with colchicine for the binding site on tubulin. Then, the co-administration of compound 9a and an extrusion pump inhibitor (EPI) was investigated: the association resulted beneficial for the antiproliferative activity and compound 9a showed to be client of extrusion pumps. Finally, structural superimposition of different colchicine binding site inhibitors (CBIs) in clinical trial and our MDA, provided an additional confirmation of the targeting to the predicted binding site. Physicochemical, pharmacokinetic and druglikeness predictions were also conducted and all the newly synthesised derivatives showed to be drug-like molecules.


Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats

Suramya Waidyanatha, Esra Mutlu, Seth Gibbs, Jessica Pierfelice, Jeremy P Smith, Brian Burback, Chad T Blystone
PMID: 33952035   DOI: 10.1080/00498254.2021.1927239

Abstract

Phenolic benzotriazoles are ultraviolet-light absorbers used in a variety of industrial and consumer applications. We investigated the toxicokinetic behaviour of 9 compounds, covering unsubstituted, monosubstituted, disubstituted, and trisubstituted compounds, following a single gavage (30 and 300 mg/kg) and intravenous (IV) (2.25 mg/kg) administration in male rats.Following IV administration, no distinct pattern in plasma elimination was observed for the compounds with half-lives ranging from 15.4-84.8 h. Systemic exposure parameters, maximum concentration (C
) and area under the concentration time curve (AUC), generally increased with the degree of substitution.Following gavage administration, C
and AUC of unsubstituted compound were lower compared to the substituted compounds. C
and AUC increased ≤7-fold with a 10-fold increase in the dose except for the AUC of the unsubstituted compound where the increase was 30-fold. Plasma elimination half-lives for the class ranged from 1.57 to 192 h with the exception of 30 mg/kg drometrizole.Oral bioavailability was low with ∼ 6% estimated for unsubstituted compound and 12.8-23% for others at 30 mg/kg dose. Bioavailability was lower following administration of the higher dose.Taken collectively, these data point to low oral absorption of phenolic benzotriazoles. The absorption decreased with increasing dose. Substituted compounds may be less metabolized compared to the unsubstituted.


Cometabolic biotransformation of benzotriazole in nitrifying batch cultures

Rubén Trejo-Castillo, Elie Girgis El Kassis, Flor Cuervo-López, Anne-Claire Texier
PMID: 33412355   DOI: 10.1016/j.chemosphere.2020.129461

Abstract

Benzotriazole (BT) is a corrosion inhibitor widely distributed in aquatic environments. Little is known about the cometabolic capacity of stabilized nitrifying sludge to biotransform BT. The contribution of the nitrification process in the simultaneous oxidation of ammonium and biotransformation of BT (5 mg/L) was evaluated in 49 d batch cultures inoculated with a sludge produced in steady-state nitrification. The nitrifying sludge could consume BT in the obligate presence of ammonium. A higher cometabolic biotransformation capacity was obtained by increasing the initial ammonium concentration (100-300 mg N/L), reaching 2.3- and 5.8-fold increases for efficiency and specific rate of BT removal. At 300 mg NH
-N/L, the sludge biotransform 40.8% of BT and 77.6% of ammonium which was completely oxidized into nitrate. In assays with allylthiourea added as specific inhibitor of ammonium monooxygenase (AMO), it was shown that the totality of BT cometabolic biotransformation was associated with the AMO activity. The addition of acetate did not favor heterotrophic biotransformation of BT. BT provoked inhibitory effects on nitrification. This is the first study showing the role of ammonium oxidizing bacteria in the cometabolic biotransformation of BT and their potential use for cometabolism application in treatment of wastewater contaminated with ammonium and BT.


A Toughening and Anti-Counterfeiting Benzotriazole-Based High-Performance Polymer Film Driven by Appropriate Intermolecular Coordination Force

Liang Cao, Li Yang, Yewei Xu, Qiang Yin, Ying Huang, Guanjun Chang
PMID: 33491847   DOI: 10.1002/marc.202000617

Abstract

It is of great significance to circumvent the inherent trade-off between strength and extensibility for epoxy resins. Herein dynamic Cu-benzotriazole cross-links are incorporated, as the appropriate intermolecular coordination interaction, into high performance epoxy networks, and the resulting epoxy resins exhibits outstanding thermal stability and mechanical properties, their strength and extensibility are simultaneously improved. Additionally, local manipulation of coordination crosslinking confers the film with anti-counterfeiting function.


UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation

Tao Yang, Jiamin Mai, Sisi Wu, Chunping Liu, Liuyan Tang, Zongwen Mo, Mengchen Zhang, Lin Guo, Minchao Liu, Jun Ma
PMID: 33341627   DOI: 10.1016/j.scitotenv.2020.144304

Abstract

Benzothiazole (BZA) and benzotriazole (BTZ) as emerging contaminants were found persistent in aquatic environments and toxic to aquatic organisms. The degradation of BZA and BTZ by UV/chlorine was systematically investigated in this study, and the results showed that BZA and BTZ can be remarkably removed by UV/chlorine compared with UV alone and dark chlorination. The radical quenching tests showed that degradation of BZA and BTZ by UV/chlorine involved the participation of reactive chlorine species (RCS), hydroxyl radical (HO·), and UV photolysis. HO· dominated BZA degradation at neutral and alkalinity, while RCS dominated BTZ degradation. The second-rate order constants for ClO· and BZA and BTZ were 2.22 × 10
M
s
, and 2.40 × 10
M
s
, respectively. Besides, the second-order rate constants for HO· and BZA and BTZ were also determined at pH 5.0, 7.0, and 9.0, respectively. The degradation efficiency of BZA by UV/chlorine was substantially promoted at acidic conditions, while the degradation efficiency of BTZ was promoted at both acidic and specific alkaline range mainly due to the reactivity of radical species and deprotonated form. The influence of Cl
was negligible, but the suppression effect of humic acid was slight during the BZA and BZT degradation by UV/chlorine. The transformation products were detected and the possible pathways were proposed. Seven disinfection by-products (DBPs) were identified both in BZA and BTZ degradation and trichloromethane was the main DBP. The toxicity assessment performed by luminescent bacteria and ECOSAR analysis indicated that the detoxification of BZA could be achieved by UV/chlorine, whereas the toxicity of BTZ was increased mainly due to the formation of intermediates. The findings from this study demonstrated UV/chlorine is likewise efficient for BZA and BTZ removal but the toxicity should be considered in the BTZ degradation.


Synthesis and Antiproliferative Evaluation of 2-Deoxy-

Caleigh S Garton, Noelle K DeRose, Dylan Dominguez, Maria L Turbi-Henderson, Ashley L Lehr, Ashley D Padilla, Scott D Twining, Stephanie Casas, Chidozie O Alozie, Azad L Gucwa, Mohammed R Elshaer, Michael De Castro
PMID: 34205324   DOI: 10.3390/molecules26123742

Abstract

A series of 2-deoxy-2-iodo-α-d-mannopyranosylbenzotriazoles was synthesized using the benzyl, 4,6-benzylidene and acetyl protected D-glucal in the presence of
-iodosuccinimide (NIS). Subsequent removal of the iodine at the C-2 position using tributyltin hydride under free radical conditions afforded the 2-deoxy-α-d-glucopyranosylbenzotriazoles in moderate to high yields. This method was extended to the preparation of substituted 2-deoxy-β-d-glucopyranosylimidazoles as well. The stereoselectivity of the addition reaction and the effect of the protecting group and temperature on anomer distribution of the benzotriazole series were also investigated. The anticancer properties of the newly synthesized compounds were evaluated in a series of viability studies using HeLa (human cervical adenocarcinoma), human breast and lung cancer cell lines. The
-[3,4,6-tri-
-benzyl-2-deoxy-α-d-glucopyranosyl]-1
-benzotriazole and the
-[3,4,6-tri-
-acetyl-2-deoxy-α-d-glucopyranosyl]-2
-benzotriazole were found to be the most potent cancer cell inhibitors at 20 µM concentrations across all four cell lines.


An innovative green protocol for the quantification of benzothiazoles, benzotriazoles and benzosulfonamides in PM

Attilio Naccarato, Antonella Tassone, Maria Martino, Rosangela Elliani, Francesca Sprovieri, Nicola Pirrone, Antonio Tagarelli
PMID: 34090069   DOI: 10.1016/j.envpol.2021.117487

Abstract

Benzothiazoles (BTHs), benzotriazoles (BTRs), and benzenesulfonamides (BSAs) are chemicals used in several industrial and household applications. Despite these compounds are emerging pollutants, there is still a lack of information about their presence in outdoor air samples. In this paper, we developed a new method for the quantification of BTHs, BTRs, and BSAs in airborne particulate matter (PM
). The extraction of fourteen analytes from PM
was accomplished by microwave-assisted extraction (MAE) using an environmentally friendly mixture of water and ethanol. SPME was used to analyze the target compounds from the MAE extract by gas chromatography-tandem mass spectrometry (SPME-GC-MS/MS), eliminating additional sample clean-up steps. The best working conditions for MAE and SPME were examined multivariately by experimental design techniques. The target compounds were quantified in selected reaction monitoring acquisition mode. The proposed method was carefully validated, and the achieved results were satisfactory in terms of linearity, lower limit of quantification (picograms per cubic meter), intra- and inter-day accuracy (81-118% and 82-114%, respectively), and precision (repeatability and reproducibility in the range 2.3-17% and 7.4-19%, respectively). The application in a real monitoring campaign showed that the developed protocol is a valuable and eco-friendly alternative to the methods proposed so far.


Evaluating chemical similarity as a measure to identify potential substances of very high concern

Pim N H Wassenaar, Emiel Rorije, Martina G Vijver, Willie J G M Peijnenburg
PMID: 33227364   DOI: 10.1016/j.yrtph.2020.104834

Abstract

Due to the large amount of chemical substances on the market, fast and reproducible screening is essential to prioritize chemicals for further evaluation according to highest concern. We here evaluate the performance of structural similarity models that are developed to identify potential substances of very high concern (SVHC) based on structural similarity to known SVHCs. These models were developed following a systematic analysis of the performance of 112 different similarity measures for varying SVHC-subgroups. The final models consist of the best combinations of fingerprint, similarity coefficient and similarity threshold, and suggested a high predictive performance (≥80%) on an internal dataset consisting of SVHC and non-SVHC substances. However, the application performance on an external dataset was not evaluated. Here, we evaluated the application performance of the developed similarity models with a 'pseudo-external assessment' on a set of substances (n = 60-100 for the varying SVHC-subgroups) that were putatively assessed as SVHC or non-SVHC based upon consensus scoring using expert elicitations (n = 30 experts). Expert scores were direct evaluations based on structural similarity to the most similar SVHCs according to the similarity models, and did not consider an extensive evaluation of available data. The use of expert opinions is particularly suitable as this is exactly the intended purpose of the chemical similarity models: a quick, reproducible and automated screening tool that mimics the expert judgement that is frequently applied in various screening applications. In addition, model predictions were analyzed via qualitative approaches and discussed via specific examples, to identify the model's strengths and limitations. The results indicate a good statistical performance for carcinogenic, mutagenic or reprotoxic (CMR) and endocrine disrupting (ED) substances, whereas a moderate performance was observed for (very) persistent, (very) bioaccumulative and toxic (PBT/vPvB) substances when compared to expert opinions. For the PBT/vPvB model, particularly false positive substances were identified, indicating the necessity of outcome interpretation. The developed similarity models are made available as a freely-accessible online tool. In general, the structural similarity models showed great potential for screening and prioritization purposes. The models proved to be effective in identifying groups of substances of potential concern, and could be used to identify follow-up directions for substances of potential concern.


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